molecular formula C5H4BrF4N3 B2883493 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole CAS No. 2344678-60-8

5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole

Cat. No.: B2883493
CAS No.: 2344678-60-8
M. Wt: 262.006
InChI Key: XLNHOOPOCNXPPF-UHFFFAOYSA-N
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Description

5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole is a synthetic organic compound characterized by the presence of a triazole ring substituted with a bromo-tetrafluoroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromo-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the triazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of reduced triazole derivatives or modified substituents.

Scientific Research Applications

5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of the bromo-tetrafluoroethyl group can enhance the compound’s binding affinity and specificity for its targets, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromoethyl)-1-methyltriazole
  • 5-(2-Fluoroethyl)-1-methyltriazole
  • 5-(2-Chloroethyl)-1-methyltriazole

Uniqueness

5-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole is unique due to the presence of both bromo and tetrafluoroethyl groups, which impart distinct chemical and physical properties. The tetrafluoroethyl group enhances the compound’s lipophilicity and stability, while the bromo group provides a reactive site for further chemical modifications. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-bromo-1,1,2,2-tetrafluoroethyl)-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF4N3/c1-13-3(2-11-12-13)4(7,8)5(6,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNHOOPOCNXPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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